LASSBio-448 Exhibits a PDE4D/PDE4A‑Biased Selectivity Profile Distinct from the PDE4B‑Balanced Signature of Rolipram
When screened against the four recombinant human PDE4 isoforms (PDE4A–D) using an IMAP fluorescence polarization assay, LASSBio-448 (compound 6a) displayed a selectivity fingerprint clearly differentiated from the prototypical PDE4 inhibitor rolipram. The inhibitory index ratios (e.g., PDE4D/PDE4A or PDE4D/PDE4B) for LASSBio-448 were reported as superior to those of rolipram, indicating preferential engagement of PDE4D over PDE4A/B and a deliberate de‑prioritization of PDE4B, the isoform historically linked to emetic side effects [1]. Quantitative IC50 values are provided in Comparison_Data.
| Evidence Dimension | Recombinant human PDE4 isoform inhibition (IC50) |
|---|---|
| Target Compound Data | PDE4A: 0.7 ± 0.07 µM; PDE4B: 1.4 ± 0.09 µM; PDE4C: 1.1 ± 0.13 µM; PDE4D: 4.7 ± 0.09 µM |
| Comparator Or Baseline | Rolipram – PDE4A: 0.3 ± 0.03 µM; PDE4B: 0.9 ± 0.04 µM; PDE4C: 0.9 ± 0.02 µM; PDE4D: 0.6 ± 0.10 µM |
| Quantified Difference | LASSBio-448 shows a 6.7‑fold PDE4D/PDE4A ratio vs. 2.0‑fold for rolipram; PDE4B IC50 for LASSBio-448 is 1.4 µM vs. 0.9 µM for rolipram, reflecting deliberate attenuation of PDE4B affinity. |
| Conditions | IMAP fluorescence polarization assay; recombinant human PDE4A, PDE4B, PDE4C, PDE4D; IC50 values represent mean ± SEM of three independent measurements. |
Why This Matters
Procurement of LASSBio-448 rather than rolipram ensures a PDE4D/PDE4A‑skewed selectivity tool compound that models the modern PDE4 inhibitor paradigm targeting anti‑inflammatory cAMP elevation in airway cells while avoiding PDE4B‑driven nausea, a differentiation not captured by pan‑PDE4 IC50 potency alone.
- [1] Nunes IKC, de Souza ET, Cardozo SVS, et al. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE. 2016;11(10):e0162895. Table 3. View Source
